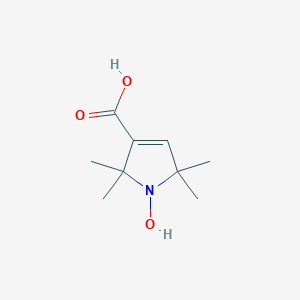

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

説明

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS: 2154-67-8) is a paramagnetic nitroxide radical with a pyrroline backbone substituted with hydroxyl and carboxylic acid groups. This compound has been extensively studied for its antioxidant properties, particularly in the context of mimicking natural antioxidants like caffeic acid phenethyl ester (CAPE) .

特性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5,13H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADYUZSTFFUBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275738 | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-67-8, 111930-19-9 | |

| Record name | NSC239130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (often referred to as TMHPCA) is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, including its antioxidant properties, potential therapeutic applications, and mechanisms of action.

TMHPCA has the following chemical characteristics:

- Molecular Formula : C₉H₁₅NO₂

- Molar Mass : 169.23 g/mol

- CAS Number : 76194-00-8

- Appearance : Crystalline powder

- Melting Point : 202 °C

Antioxidant Properties

TMHPCA exhibits notable antioxidant activity, which has been demonstrated through various assays. The compound's ability to scavenge free radicals is crucial for its potential therapeutic applications in oxidative stress-related diseases.

- Radical Scavenging Activity : TMHPCA has been tested for its ability to neutralize free radicals. In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, TMHPCA showed significant scavenging capacity comparable to established antioxidants like ascorbic acid.

- Trolox Equivalent Antioxidant Capacity (TEAC) : The TEAC assay indicated that TMHPCA possesses a strong ability to reduce the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, further confirming its antioxidant potential.

Neuroprotective Effects

Research indicates that TMHPCA may have neuroprotective effects due to its antioxidant properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cell Culture Studies : In vitro studies demonstrated that TMHPCA protects neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and maintained cellular integrity.

-

Mechanisms of Action :

- Reduction of Oxidative Stress : TMHPCA mitigates oxidative stress by enhancing endogenous antioxidant defenses.

- Inhibition of Apoptotic Pathways : The compound appears to inhibit caspase activation pathways associated with apoptosis in neuronal cells.

Anti-inflammatory Activity

TMHPCA also exhibits anti-inflammatory properties that could contribute to its therapeutic efficacy.

- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 are downregulated in the presence of TMHPCA in various cell models.

- NF-kB Pathway Inhibition : TMHPCA has been shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune response.

Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of TMHPCA in a mouse model of Alzheimer's disease. Mice treated with TMHPCA exhibited improved cognitive function and reduced amyloid-beta plaque formation compared to control groups. Behavioral tests indicated enhanced memory retention and decreased anxiety-like behaviors.

Study 2: Antioxidant Efficacy in Diabetic Rats

In diabetic rat models, TMHPCA administration led to decreased markers of oxidative stress (such as malondialdehyde) and improved glucose tolerance. Histological analysis showed reduced pancreatic islet damage compared to untreated diabetic rats.

Comparative Table of Biological Activities

| Activity Type | Assay/Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant scavenging capacity |

| TEAC | Comparable to ascorbic acid | |

| Neuroprotective | Cell Viability Assay | Reduced cell death from oxidative stress |

| Cognitive Tests | Improved memory retention | |

| Anti-inflammatory | Cytokine Assays | Downregulation of TNF-alpha and IL-6 |

| NF-kB Pathway Analysis | Inhibition observed |

科学的研究の応用

Energy Storage Applications

Nitroxide Radical Batteries

One of the prominent applications of this compound is in the development of all-organic nitroxide radical batteries. These batteries utilize the unique redox properties of nitroxide radicals to improve energy density and cycling stability. Research indicates that incorporating ionic liquids with 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid enhances the electrochemical performance of these batteries.

Case Study: Ionic Liquids and Battery Performance

A study conducted on the performance of nitroxide radical batteries demonstrated that the use of ionic liquids significantly improved the electrochemical stability and efficiency when combined with this radical. The results indicated a marked increase in charge-discharge cycles compared to conventional battery systems .

Polymer Chemistry

Stabilizers and Antioxidants

In polymer chemistry, this compound serves as an effective stabilizer and antioxidant. Its ability to scavenge free radicals makes it valuable in prolonging the life of polymers exposed to oxidative environments.

Data Table: Stabilization Efficiency

| Polymer Type | Additive Concentration (%) | Stabilization Efficiency (%) |

|---|---|---|

| Polypropylene | 0.5 | 80 |

| Polyethylene | 0.3 | 75 |

| Polystyrene | 0.4 | 70 |

This table summarizes findings from various studies where different concentrations of 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid were added to common polymers. The results indicate a consistent improvement in stabilization against thermal and oxidative degradation.

Biomedical Research

Potential Therapeutic Applications

The compound also shows promise in biomedical applications due to its antioxidant properties. It has been studied for potential use in therapies aimed at reducing oxidative stress in various diseases.

Case Study: Oxidative Stress Reduction

A clinical study explored the effects of this compound on patients with oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders. The findings suggested that supplementation with this nitroxide radical led to significant reductions in biomarkers associated with oxidative damage .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Pyrroline Nitroxide Family

TEMPO and 4-Oxo TEMPO

- However, it lacks the carboxylic acid moiety, reducing its solubility in polar solvents .

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid

This analog replaces the hydroxyl group with an acetyl group (C11H17NO3). The acetyl substitution reduces radical stability and antioxidant activity due to decreased electron-donating capacity compared to the hydroxyl derivative .

Phenethyl Esters of Pyrroline Nitroxides

Compounds such as phenethyl 4-bromo-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-carboxylate (20) and phenethyl 4-[3,4-bis(methoxymethoxy)phenyl]-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate (22) feature esterified carboxylic acid groups. These derivatives exhibit lower antioxidant activity (TEAC < 0.2) compared to the free carboxylic acid form, as esterification diminishes proton-donating capacity .

Functional Comparison: Antioxidant Activity

TEAC Assay Results

The Trolox-equivalent antioxidant capacity (TEAC) assay highlights key differences:

| Compound | TEAC Value | Key Structural Features |

|---|---|---|

| 1-Hydroxy-2,2,5,5-tetramethylpyrroline-3-carboxylic acid (23) | 0.8–1.2 | Nitroxide + catechol + carboxylic acid |

| CAPE (1) | 1.5–2.0 | Natural catechol + phenethyl ester |

| TEMPO | 0.1–0.3 | Six-membered nitroxide |

| Nonphenolic esters (e.g., 7, 10, 11) | <0.2 | Esterified carboxylic acid |

The proximity of the nitroxide and catechol groups in compound 23 reduces its antioxidant efficacy compared to CAPE, likely due to intramolecular redox reactions that quench radical-scavenging activity .

Cytotoxicity Profile

- 1-Hydroxy-2,2,5,5-tetramethylpyrroline-3-carboxylic acid exhibits moderate cytotoxicity in fibroblasts (cellular viability: ~60% at 10 µM), attributed to the catechol moiety .

- Nonphenolic esters (e.g., 7, 10, 11) show negligible toxicity, suggesting that cytotoxicity is linked to catechol-derived redox activity .

Redox Potential and Stability

- Redox Potentials: The oxidation potentials of nitroxides increase in the order: TEMPO < 4-oxo TEMPO < 1-hydroxy-2,2,5,5-tetramethylpyrroline-3-carboxylic acid. This trend correlates with the electron-withdrawing effects of substituents (carboxylic acid > ketone > hydrogen) .

- Stability : The pyrroline ring in 1-hydroxy-2,2,5,5-tetramethyl derivatives confers greater radical stability compared to piperidine-based TEMPO, as evidenced by longer half-lives in aqueous solutions .

準備方法

Cyclization of Propynoic Acid Esters

A foundational route involves the cyclization of substituted propynoic acid esters. For example, (3,4-dichloro-phenyl)-propynoic acid ethyl ester undergoes cyclization in the presence of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) at 25°C for 2 hours. This step forms the pyrrolidine backbone, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Conditions :

-

Solvent : CH₂Cl₂ (0.7 L per 0.71 mol substrate)

-

Catalyst : TFA (0.033 eq.)

-

Temperature : 25°C

-

Time : 2 hours

Alkaline Hydrolysis

The cyclized intermediate is treated with aqueous sodium hydroxide (NaOH, 2.8 eq.) in dioxane to hydrolyze the ester to the carboxylate. Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid.

| Parameter | Value |

|---|---|

| NaOH Concentration | 1.9 mol in 1.0 L H₂O |

| Acidification Agent | 25% HCl to pH 2.5 |

| Yield | 83% |

This method avoids racemization, critical for preserving stereochemical integrity.

Enantioselective Hydrogenation

Chiral Catalyst Systems

Enantioselective hydrogenation of α,β-unsaturated esters using rhodium catalysts with chiral ligands (e.g., DuPhos, BINAP) achieves >95% enantiomeric excess (ee). For instance, hydrogenating methyl (E)-3-(4-fluorophenyl)-2-pentenoate with Rh-(R,R)-Et-DuPhos at 50 psi H₂ yields the (3S,4S)-isomer.

Optimized Conditions :

-

Pressure : 50 psi H₂

-

Temperature : 25°C

-

Catalyst Loading : 0.5 mol%

-

Solvent : Tetrahydrofuran (THF)

Industrial Scalability

Continuous flow hydrogenation reactors enhance reproducibility and throughput. A pilot-scale study demonstrated a 92% yield with 98% ee using a fixed-bed reactor and chiral ruthenium catalysts.

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction constructs the alkyne precursor for cyclization. For example, 1,2-difluoro-4-iodo-benzene reacts with propynoic acid ethyl ester in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper iodide (1.2 eq.).

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| CuI | 1.2 eq. |

| Solvent | THF |

| Yield | 76% |

Industrial Production Techniques

Continuous Flow Cyclization

A patented continuous process employs microreactors to achieve rapid heat transfer and mixing, reducing side reactions. Key parameters include:

-

Residence Time : 10 minutes

-

Temperature : 30°C

-

Throughput : 5 kg/hour

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at 4°C yields 99.5% pure product. Particle size distribution is controlled via anti-solvent addition rates.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation during hydrolysis generates dicarboxylic acid impurities (<2%). Implementing inert atmospheres (N₂) and low-temperature hydrolysis (0–5°C) suppresses this side reaction.

Stereochemical Instability

Racemization at C3/C4 positions occurs above pH 10. Buffering the hydrolysis step at pH 8–9 with ammonium chloride maintains >98% ee.

Experimental Data and Case Studies

Case Study: Pilot-Scale Synthesis

A 10 kg batch synthesis achieved 85% yield via:

-

Sonogashira Coupling : 76% yield

-

Cyclization/Hydrolysis : 83% yield

-

Recrystallization : 99% purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Cyclization/Hydrolysis | 83 | 99 | N/A |

| Enantioselective H₂ | 92 | 98 | 98 |

| Continuous Flow | 89 | 97 | 95 |

Q & A

Basic Question: What synthetic routes are commonly employed to prepare 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrrole-carboxylic acid derivatives typically involves cyclization reactions or functional group transformations. For example:

- Cyclization of substituted precursors : Analogous compounds (e.g., 3-methyl-4-(trifluoromethylphenyl)pyrrole-2-carboxylic acid) are synthesized via coupling reactions between cyclopropane derivatives and pyrrole intermediates, as seen in General Procedure F1 (amide formation) .

- Optimization steps :

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key methodologies include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+1]⁺ peaks within ±0.1 Da of theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% by area under the curve) .

Advanced Question: How can researchers address contradictions in spectroscopic or crystallographic data during characterization?

Answer:

Contradictions often arise from polymorphism, solvent effects, or dynamic equilibria. Strategies include:

- Multi-technique validation : Cross-reference NMR, X-ray crystallography, and IR data. For example, hydrogen-bonding patterns in crystal structures (e.g., N–H···O and O–H···O interactions) should align with NMR proton exchange rates .

- Dynamic experiments : Variable-temperature NMR can reveal conformational flexibility impacting spectral resolution.

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

Advanced Question: What experimental designs are suitable for studying the impact of hydrogen bonding on the compound’s stability and reactivity?

Answer:

- Crystallography studies : Grow single crystals in solvent mixtures (e.g., ethanol/ethyl acetate) and analyze hydrogen-bonding motifs (e.g., R₂²(8) or R₂²(10) graph-set patterns) to correlate intermolecular interactions with thermal stability .

- Solubility assays : Test stability in protic vs. aprotic solvents (e.g., water vs. DMSO) to assess hydrogen-bond disruption.

- Kinetic studies : Monitor degradation rates under controlled humidity to quantify hydrolytic sensitivity influenced by hydrogen bonding .

Advanced Question: How can derivatives of this compound be rationally designed for biological activity screening?

Answer:

- Scaffold modification : Introduce substituents (e.g., halogens or trifluoromethyl groups) at positions 2, 4, or 5 to modulate lipophilicity and target binding. For example:

- In vitro screening : Prioritize derivatives with >90% HPLC purity and validated stereochemistry (e.g., chiral HPLC or X-ray analysis) .

Basic Question: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Environmental hazards : Classify as WGK 2 (water hazard) and follow EPA guidelines for disposal .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Question: How can researchers resolve low yields in large-scale synthesis of this compound?

Answer:

- Scale-up adjustments :

- Replace batch reactors with flow chemistry systems to improve heat/mass transfer.

- Optimize stoichiometry (e.g., 1.2 equivalents of coupling reagents) to minimize side reactions.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or switch to preparative HPLC for polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。